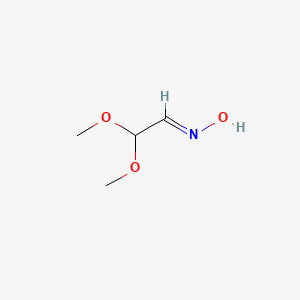

N-(2,2-dimethoxyethylidene)hydroxylamine

Description

N-(2,2-Dimethoxyethylidene)hydroxylamine is a hydroxylamine derivative featuring a dimethoxyethylidene substituent. This compound is characterized by its electron-rich methoxy groups, which confer distinct electronic and steric properties compared to simpler hydroxylamine analogs.

Propriétés

Formule moléculaire |

C4H9NO3 |

|---|---|

Poids moléculaire |

119.12 g/mol |

Nom IUPAC |

(NE)-N-(2,2-dimethoxyethylidene)hydroxylamine |

InChI |

InChI=1S/C4H9NO3/c1-7-4(8-2)3-5-6/h3-4,6H,1-2H3/b5-3+ |

Clé InChI |

LTIICONIFHUKCR-HWKANZROSA-N |

SMILES isomérique |

COC(/C=N/O)OC |

SMILES canonique |

COC(C=NO)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-(2,2-Dimethoxyethylidene)hydroxylamine can be synthesized through the oxidation of secondary amines using choline peroxydisulfate, which offers high selectivity and green reaction conditions . Another method involves the reaction of magnesium dialkylamides with alcohol-derived 2-methyl-2-tetrahydropyranyl alkyl peroxides in tetrahydrofuran at 0°C, yielding N,N,O-trisubstituted hydroxylamines .

Analyse Des Réactions Chimiques

Types of Reactions: N-(2,2-Dimethoxyethylidene)hydroxylamine undergoes various chemical reactions, including nucleophilic addition and substitution reactions. It reacts with electrophiles, such as alkylating agents, which can attach to either the oxygen or nitrogen atoms .

Common Reagents and Conditions: Common reagents used in reactions with N-(2,2-dimethoxyethylidene)hydroxylamine include alkylating agents and oxidizing agents. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products: The major products formed from these reactions include oximes and other nitrogen-containing compounds. For example, the reaction with aldehydes or ketones produces oximes .

Applications De Recherche Scientifique

N-(2,2-Dimethoxyethylidene)hydroxylamine finds applications in various fields of scientific research. In chemistry, it is used for the selective synthesis of diazene derivatives. In biology and medicine, it is utilized in pharmaceutical testing and as a reference standard for accurate results . The compound’s unique reactivity also makes it valuable in industrial applications, such as the synthesis of pharmaceutical intermediates .

Mécanisme D'action

The mechanism of action of N-(2,2-dimethoxyethylidene)hydroxylamine involves nucleophilic addition and substitution reactions. The compound reacts with electrophiles, leading to the formation of oximes and other nitrogen-containing compounds . The molecular targets and pathways involved in these reactions include the carbonyl groups of aldehydes and ketones, which are converted into oximes through nucleophilic addition .

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

The dimethoxyethylidene group distinguishes this compound from other hydroxylamine derivatives. Key comparisons include:

N-(2-Methoxyphenyl)hydroxylamine

- Structure : Aromatic 2-methoxyphenyl substituent.

- Reactivity: Undergoes CYP450-mediated oxidation to o-aminophenol and reductive metabolites like o-anisidine .

- Applications: Studied as a metabolite of carcinogens (e.g., o-anisidine) in toxicology research.

N,N-Dimethylhydroxylamine

- Structure : Two methyl groups on the hydroxylamine nitrogen.

- Reactivity : Less steric hindrance and higher basicity due to simpler alkyl substituents.

- Applications : Used as a reducing agent or nucleophile in organic synthesis .

N-(2,2-Dimethylpropylidene)hydroxylamine

- Structure : Branched dimethylpropylidene substituent.

- Reactivity : Likely less polar and more lipophilic than the dimethoxy analog.

- Applications : Industrial applications (e.g., corrosion inhibitors) .

- Key Difference : The methoxy groups in the target compound may improve solubility in aqueous or mixed solvents, broadening its utility in synthetic protocols.

Metabolic and Toxicological Profiles

- N-(2-Methoxyphenyl)hydroxylamine: Metabolized by CYP1A and CYP2E1 enzymes to o-aminophenol (oxidative) and o-anisidine (reductive) . Classified as a carcinogen metabolite with hematological and nephrotoxic effects .

- N-(2,2-Dimethoxyethylidene)hydroxylamine: Limited metabolic data, but the absence of an aromatic ring may reduce carcinogenic risk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.